2-Hydroxy vs. 4-Hydroxy Pyridinecarboxylic Acid: Positional Isomerism Determines Biochemical Utility
The compound's specific utility in pharmaceutical synthesis is fundamentally tied to the 2-hydroxy-4-carboxy substitution pattern, which enables keto-enol tautomerism and specific chelation geometry [1]. In contrast, the positional isomer 4-hydroxy-2-pyridinecarboxylic acid (CAS 22468-26-4) features a 4-hydroxy-2-carboxy pattern, resulting in a different tautomeric equilibrium and distinct reactivity . This difference is evidenced by their divergent applications: 2-hydroxyisonicotinic acid is explicitly cited as a key intermediate in the synthesis of neuropeptide Y Y5 inhibitors and HIV protease inhibitors, a role not attributed to its 4-hydroxy positional isomer .
| Evidence Dimension | Positional substitution pattern and resulting tautomerism/chelation geometry |
|---|---|
| Target Compound Data | 2-hydroxy-4-carboxy substitution pattern; exists as 2-hydroxypyridine and 2-pyridone tautomers |
| Comparator Or Baseline | 4-hydroxy-2-pyridinecarboxylic acid (CAS 22468-26-4); 4-hydroxy-2-carboxy substitution pattern |
| Quantified Difference | Not quantified; qualitative difference in tautomeric equilibrium and molecular recognition |
| Conditions | N/A - Structural analysis |
Why This Matters
For researchers designing synthetic routes to neuropeptide Y Y5 or HIV protease inhibitors, using the incorrect positional isomer will fail to produce the active pharmaceutical intermediate, as the 2-hydroxy-4-carboxy pattern is required for the intended molecular scaffold.
- [1] HDIN Research. (2026). Global 2-Hydroxyisonicotinic Acid Market: A Strategic Analysis of Pharmaceutical Intermediates and Growth Drivers (2026-2031). Retrieved April 20, 2026. View Source
